molecular formula C5H8Cl2O3S B2943320 3-Chloro-4-oxopentane-1-sulfonyl chloride CAS No. 2193058-68-1

3-Chloro-4-oxopentane-1-sulfonyl chloride

Cat. No. B2943320
CAS RN: 2193058-68-1
M. Wt: 219.08
InChI Key: MUIQBCIMGZDNGJ-UHFFFAOYSA-N
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Description

3-Chloro-4-oxopentane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2193058-68-1 . It has a molecular weight of 219.09 and its IUPAC name is 3-chloro-4-oxopentane-1-sulfonyl chloride .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 3-Chloro-4-oxopentane-1-sulfonyl chloride, can be achieved through a process known as chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with sodium chlorite (NaClO2) in an oxidative chlorosulfonation reaction . This method is considered to be environmentally friendly and safe, and it yields high amounts of the desired sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-oxopentane-1-sulfonyl chloride is 1S/C5H8Cl2O3S/c1-4(8)5(6)2-3-11(7,9)10/h5H,2-3H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Sulfonyl chlorides, such as 3-Chloro-4-oxopentane-1-sulfonyl chloride, are typically involved in electrophilic substitution reactions . These reactions involve the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by the loss of a proton from the sp3-hybridized carbon .

Scientific Research Applications

Heteroaryl Sulfonamides and Sulfonyl Fluorides Synthesis

Heteroaryl thiols can be oxidized to sulfonyl chloride at low temperatures using aqueous sodium hypochlorite. This method avoids chlorine gas and is rapid, providing an efficient route to sulfonyl fluorides. These compounds are stable enough to be purified and stored, making them potentially useful monomers in parallel chemistry efforts. This process highlights the utility of sulfonyl chlorides in synthesizing sulfonamides and sulfonyl fluorides, which are significant in pharmaceutical and agrochemical industries due to their stability and reactivity (Wright & Hallstrom, 2006).

Perfluorooctanoic Acid Degradation

In environmental applications, the study on the degradation of perfluorooctanoic acid (PFOA) using ultraviolet light and persulfate (UV-PS) demonstrates the potential of sulfonyl chloride-related compounds in water treatment. The degradation process, influenced by chloride and carbonate species, highlights the interaction of these compounds with various environmental contaminants, potentially contributing to more effective water purification methods (Qian et al., 2016).

Electrochemical Treatment of Contaminants

Electrochemical treatment research indicates that sulfonyl chloride derivatives can be effective in removing perfluorinated compounds from groundwater. This approach offers insights into the mechanisms and efficiencies of contaminant removal processes, which are crucial for environmental management and pollution mitigation strategies (Schaefer et al., 2017).

Direct Conversion of Thiols to Sulfonyl Chlorides

A novel method for oxidative chlorination of thiols to sulfonyl chlorides using H2O2 in the presence of TMSCl is reported. This method stands out for its excellent yields, short reaction times, and cost-effectiveness. It underscores the versatility of sulfonyl chlorides in chemical synthesis and the development of efficient synthetic methodologies (Sohrabnezhad et al., 2009).

Solid-Phase Synthesis Applications

Polymer-supported sulfonyl chloride is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing the role of sulfonyl chloride derivatives in facilitating novel synthetic pathways. This method leverages the reactivity of sulfonyl chlorides for the preparation of compounds with potential pharmaceutical applications, highlighting the compound's significance in the development of new drugs and materials (Holte et al., 1998).

Mechanism of Action

The mechanism of action for the reactions involving 3-Chloro-4-oxopentane-1-sulfonyl chloride is similar to other electrophilic aromatic substitution reactions . The key step in these reactions is the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this intermediate by the loss of a proton .

Safety and Hazards

The safety data sheet for a similar compound, sulfuryl chloride, indicates that it is hazardous . It can cause severe skin burns and eye damage, and it may cause respiratory irritation . It is also fatal if inhaled . While this data is for sulfuryl chloride, it is possible that 3-Chloro-4-oxopentane-1-sulfonyl chloride may have similar hazards due to its structural similarity.

properties

IUPAC Name

3-chloro-4-oxopentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O3S/c1-4(8)5(6)2-3-11(7,9)10/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIQBCIMGZDNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-oxopentane-1-sulfonyl chloride

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